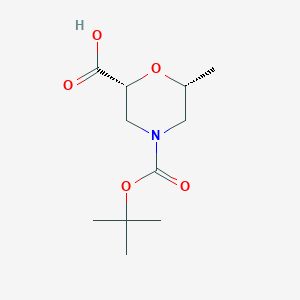

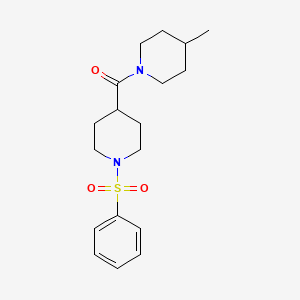

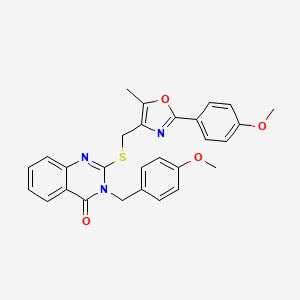

(4-Methylpiperidin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Crystal Structure and Synthesis

Compounds structurally related to "(4-Methylpiperidin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone" have been extensively studied for their crystal structure and synthetic routes. For instance, the study of adducts comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component revealed significant dihedral angles between the benzene ring and piperidine rings, demonstrating complex crystal packing facilitated by hydrogen bonding (Revathi et al., 2015). Another research effort involved the CAN-mediated rearrangement of 4-benzhydrylidenepiperidines, leading to the synthesis of several 1-substituted phenyl-(4-phenylpiperidin-4-yl)methanones, showcasing a facile strategy for synthesizing meperidine analogs (Chang et al., 2006).

Antimicrobial Activity

A notable area of research is the exploration of antimicrobial properties. A study on 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives demonstrated good antimicrobial activity against several pathogenic bacterial and fungal strains, highlighting the therapeutic potential of these compounds (Mallesha & Mohana, 2014).

Novel Analgesic and Anesthetic Agents

Research into 4-phenyl- and 4-heteroaryl-4-anilidopiperidines has resulted in the development of a novel class of potent opioid analgesic and anesthetic agents. These compounds exhibit a favorable pharmacological profile, potentially offering new avenues for pain management (Kudzma et al., 1989).

Electrochemical Applications

The stability and electrochemical properties of ionic liquids containing substituted piperidinium cations have been investigated, revealing promising applications for high-voltage technologies and energy storage (Savilov et al., 2016).

Nonlinear Optical Materials

The synthesis and characterization of organic compounds like (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone for nonlinear optical applications highlight the potential of piperidine derivatives in photonic technologies (Revathi et al., 2018).

Mechanism of Action

The compound has shown to decrease the number of writhings induced by acetic acid in a dose-dependent manner . It also reduced the paw licking time of animals in the second phase of the formalin test . Furthermore, it reduced oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity and the levels of pro-inflammatory cytokines IL-1β and TNF-α .

Safety and Hazards

properties

IUPAC Name |

[1-(benzenesulfonyl)piperidin-4-yl]-(4-methylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3S/c1-15-7-11-19(12-8-15)18(21)16-9-13-20(14-10-16)24(22,23)17-5-3-2-4-6-17/h2-6,15-16H,7-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZALTQWCNWQEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B2697349.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2697352.png)

![ethyl 3-carbamoyl-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2697354.png)

![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2697357.png)

![Ethyl 2-[[5-[[(4-nitrobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2697359.png)

![[4-(Phenylcarbamoyl)phenyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2697362.png)

![6-(3,4-Dimethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![{6-Amino-2-[(2-methylpropyl)amino]-5-nitropyrimidin-4-yl}benzylamine](/img/structure/B2697367.png)

![tert-Butyl [(1-isonicotinoylpiperidin-4-yl)methyl]carbamate](/img/structure/B2697369.png)

![tert-butyl N-[(5,6-dimethylpiperidin-2-yl)methyl]carbamate](/img/structure/B2697370.png)